molecular formula C9H9F2NO2 B3029504 3-Amino-3-(2,3-difluorophenyl)propanoic acid CAS No. 682804-04-2

3-Amino-3-(2,3-difluorophenyl)propanoic acid

Cat. No.: B3029504
CAS No.: 682804-04-2
M. Wt: 201.17
InChI Key: PDSVPPFKLOHCFR-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H10F2NO2 It is a derivative of propanoic acid, where the amino group is attached to the third carbon, and the phenyl ring is substituted with two fluorine atoms at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,3-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile intermediate is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

    Final Step: The amine is then reacted with acrylonitrile to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product would be 3-Nitro-3-(2,3-difluorophenyl)propanoic acid.

    Reduction: The major product would be 3-Amino-3-(2,3-difluorophenyl)propanol.

    Substitution: The major products would depend on the nucleophile used, such as 3-Amino-3-(2-methoxy-3-difluorophenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(2,3-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-difluorophenyl)propanoic acid
  • 3-Amino-3-(2,5-difluorophenyl)propanoic acid
  • 3-Amino-3-(3,4-difluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(2,3-difluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

3-amino-3-(2,3-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSVPPFKLOHCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655327
Record name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-04-2
Record name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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